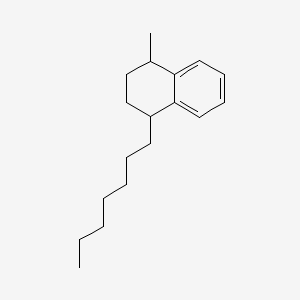
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of naphthalene, characterized by the presence of a heptyl group and a methyl group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydro-4-methylnaphthalene with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be used to facilitate the hydrogenation of naphthalene derivatives, followed by alkylation steps to introduce the heptyl group.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Heptyl-1,2,3,4-tetrahydro-4-methylnaphthalene: Unique due to the presence of both heptyl and methyl groups on the tetrahydronaphthalene ring.
1-Heptylnaphthalene: Lacks the tetrahydro and methyl groups, resulting in different chemical properties.
1,2,3,4-Tetrahydro-4-methylnaphthalene: Lacks the heptyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55682-84-3 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-heptyl-4-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-10-16-14-13-15(2)17-11-8-9-12-18(16)17/h8-9,11-12,15-16H,3-7,10,13-14H2,1-2H3 |
InChI Key |
SBMIKEMQTOPDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















